molecular formula C12H6Cl2N2O B3155822 2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile CAS No. 81249-46-9

2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile

Cat. No.: B3155822
CAS No.: 81249-46-9
M. Wt: 265.09 g/mol
InChI Key: HBFAZRSISYEPRF-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry and Materials Science

The pyridine scaffold, a nitrogen-bearing six-membered aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry and materials science. nih.govwikipedia.orgresearchgate.net As an isostere of benzene (B151609), its inclusion in a molecular structure can significantly influence properties such as solubility, basicity, and the capacity for hydrogen bonding. nih.govmdpi.com This versatility has led to the integration of pyridine rings into the core structures of over 7,000 existing drug molecules, spanning a wide range of therapeutic areas including antibacterial, antiviral, and anticancer agents. nih.govmdpi.com

In addition to pharmaceuticals, pyridine derivatives are integral to the development of agrochemicals, such as herbicides and insecticides. nih.gov Their electronic properties and ability to coordinate with metal ions also make them valuable components in the design of functional materials, including catalysts, ligands for enantioselective synthesis, and organic light-emitting diodes (OLEDs). ebi.ac.uk The continuous exploration of novel synthetic methods for pyridine derivatives highlights the unabated interest in this versatile chemical entity. wikipedia.orgnih.gov

Overview of Dichlorophenoxy Moieties in Contemporary Chemical Research

The 2,4-dichlorophenoxy moiety is a well-established functional group, most famously associated with the phenoxy family of herbicides. rsc.org Its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), was one of the first successful selective herbicides developed and remains one of the most widely used worldwide. rsc.orgnih.gov It functions as a synthetic auxin, a type of plant growth regulator, that causes uncontrolled and unsustainable growth in broadleaf weeds, leading to their eventual death while leaving grasses largely unaffected. rsc.orgnih.gov

The herbicidal activity of phenoxy-acetic acid derivatives is greatly influenced by the substituents on the aromatic ring. nih.gov The presence and position of chlorine atoms on the phenyl ring are critical for this biological activity. Due to their widespread use, the environmental fate, potential for bioaccumulation, and toxicology of dichlorophenoxy compounds are subjects of ongoing research. iskweb.co.jpherts.ac.uk This body of work provides a deep understanding of the moiety's chemical behavior and biological interactions, making it a valuable building block in the rational design of new agrochemicals.

Rationale for Academic Investigation of 2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile as a Distinct Molecular Architecture

The molecular architecture of this compound represents a logical and compelling target for academic and industrial investigation. The compound is a hybrid structure that combines two distinct, biologically significant pharmacophores: the versatile pyridine scaffold and the herbicidally active 2,4-dichlorophenoxy moiety.

The rationale for its study is rooted in the principles of molecular hybridization, a common strategy in drug and agrochemical discovery. By linking these two components via an ether bond, researchers can explore the potential for synergistic or novel biological activities. The inclusion of a carbonitrile (-C≡N) group at the 4-position of the pyridine ring is also significant; this strong electron-withdrawing group can modulate the electronic properties of the entire molecule, potentially enhancing its binding affinity to biological targets and altering its metabolic stability. Research into related phenoxy pyridine and pyridine dicarbonitrile structures has revealed their potential as anticancer, antimicrobial, and anti-prion agents, further justifying the exploration of this specific combination. researchgate.netnih.gov

Scope and Objectives of Scholarly Research on the Chemical Compound

While specific, peer-reviewed research on this compound is not extensively documented in publicly accessible literature, a clear and logical scope for its scholarly investigation can be defined. The primary objectives would be to synthesize, characterize, and evaluate the biological potential of this novel molecule.

A typical research program would encompass the following key areas:

Synthesis and Optimization: Development of a robust and efficient synthetic route to produce the compound in high yield and purity. This would likely involve the nucleophilic substitution reaction between a 2-halopyridine-4-carbonitrile and 2,4-dichlorophenol (B122985).

Structural Characterization: Unambiguous confirmation of the molecular structure using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Physicochemical Profiling: Determination of key physical and chemical properties, such as melting point, solubility in various solvents, and lipophilicity (LogP), which are crucial for predicting its behavior in biological and environmental systems.

Biological Screening: A comprehensive evaluation of the compound's biological activity. Given its structural components, the primary focus would likely be on herbicidal activity against a panel of broadleaf and grass weeds. However, screening for other potential applications, such as insecticidal, fungicidal, or pharmaceutical (e.g., anticancer) activity, would also be a logical extension of the research.

The following table summarizes the known and expected physicochemical properties of the compound based on available supplier data. It is important to note the absence of a universally assigned CAS number in public databases, underscoring the compound's status as a novel research chemical.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Note
Chemical FormulaC₁₂H₆Cl₂N₂O nj-finechem.com
Molecular Weight267.095 g/mol nj-finechem.com
AppearanceWhite to off-white solid powder nj-finechem.com
Solubility in WaterLow nj-finechem.com
CAS NumberNot available/To be determined nj-finechem.com

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenoxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2O/c13-9-1-2-11(10(14)6-9)17-12-5-8(7-15)3-4-16-12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFAZRSISYEPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,4 Dichlorophenoxy Pyridine 4 Carbonitrile and Its Derivatives

Retrosynthetic Analysis of the 2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. lakotalakes.comadvancechemjournal.com For this compound, two primary disconnection strategies are considered.

The most direct and industrially favored approach involves the disconnection of the ether (C-O) bond. This bond is a key linkage between the pyridine (B92270) and dichlorophenyl moieties. This disconnection leads to two primary synthons: a 2-halopyridine-4-carbonitrile, such as 2-chloropyridine-4-carbonitrile, and 2,4-dichlorophenol (B122985). The forward reaction is a nucleophilic aromatic substitution (SNAr), where the phenoxide ion of 2,4-dichlorophenol attacks the electron-deficient C2 position of the pyridine ring, displacing the halide. The C2 position is highly activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the nitrile group at the C4 position.

A more fundamental, albeit complex, approach involves the deconstruction of the pyridine ring itself. advancechemjournal.com This strategy breaks the heterocyclic ring down into acyclic components. For a polysubstituted pyridine, this could involve disconnections consistent with classical pyridine syntheses like the Hantzsch or Guareschi-Thorpe methods. advancechemjournal.comacsgcipr.org This would lead to precursors such as α,β-unsaturated carbonyl compounds, active methylene (B1212753) compounds containing a nitrile group (like cyanoacetamide), and an ammonia (B1221849) source, which would assemble to form the pyridine core in the forward synthesis. acsgcipr.orgnih.gov

Table 1: Retrosynthetic Disconnection Approaches

Disconnection Strategy Key Bond Cleaved Precursors Corresponding Forward Reaction
Ether Linkage Disconnection Aryl Ether C-O Bond 2-halopyridine-4-carbonitrile and 2,4-dichlorophenol Nucleophilic Aromatic Substitution (SNAr)

Development and Optimization of Synthetic Pathways

The theoretical pathways suggested by retrosynthesis are realized through the development and optimization of practical synthetic routes. This involves detailed mechanistic understanding, the application of modern synthetic methods, and a focus on efficiency and sustainability.

Mechanistic Studies of Key Reaction Steps in Pyridine Formation

The formation of the pyridine ring is a foundational process in heterocyclic chemistry, with several well-studied mechanisms. nih.gov While often proceeding through complex cascades, key mechanisms include:

Hantzsch-Type Synthesis : This classic method involves the condensation of a β-ketoester, an aldehyde, and an ammonia source. The mechanism proceeds through the formation of an enamine and an enone, which then undergo a Michael addition, cyclization, and subsequent oxidation of the intermediate dihydropyridine (B1217469) to yield the final aromatic pyridine ring. acsgcipr.org

[4+2] Cycloaddition : The pyridine ring can be formed via a hetero-Diels-Alder reaction, where a diene and a dienophile containing a nitrogen atom combine to form the six-membered ring in a concerted [4+2] cycloaddition. nih.gov

Condensation from 1,5-Dicarbonyl Compounds : The reaction of 1,5-dicarbonyl compounds with ammonia or other nitrogen sources provides a direct route to the pyridine nucleus through cyclization and dehydration. nih.gov

Metal-Catalyzed Cyclizations : Modern methods often employ transition metals to catalyze [2+2+2] cycloadditions of alkynes and nitriles, providing a highly efficient and atom-economical route to substituted pyridines. researchgate.netacsgcipr.org These reactions proceed through metallacycle intermediates.

In the context of this compound, the SNAr mechanism for forming the ether linkage is also critical. This reaction is typically a two-step process involving the initial attack of the nucleophile (2,4-dichlorophenoxide) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (halide) to restore aromaticity.

Multi-Component Reaction Approaches for Pyridine Carbonitrile Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly valued for their efficiency, atom economy, and operational simplicity. nih.govresearchgate.nettaylorfrancis.com The synthesis of substituted pyridine carbonitriles is well-suited to MCR strategies. nih.govresearchgate.net

A common MCR approach for synthesizing cyanopyridines involves the one-pot reaction of an aldehyde, an active methylene nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate), a ketone, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. nih.govresearchgate.net The reaction cascade typically involves Knoevenagel condensation and Michael addition, followed by cyclization and aromatization. acs.org The use of microwave irradiation can significantly accelerate these reactions, leading to higher yields in shorter times. nih.gov

Table 2: Examples of Multi-Component Reactions for Pyridine Synthesis

Reaction Type Components Conditions Key Advantages
Four-Component Reaction Aldehyde, Malononitrile, Ketone, Ammonium Acetate Conventional heating or microwave irradiation High efficiency, atom economy, access to diverse substitutions. nih.govresearchgate.net
Hantzsch-type MCR Aldehyde, β-Ketoester (or similar), Cyanoacetamide, Ammonia Ethanol (B145695), reflux Well-established, predictable outcomes. taylorfrancis.com

Strategies for Stereoselective and Regioselective Introduction of the 2,4-Dichlorophenoxy Moiety

For the achiral target molecule, regioselectivity, rather than stereoselectivity, is the critical consideration. The primary goal is the selective formation of the C-O bond at the C2 position of the pyridine ring.

The most effective strategy to ensure high regioselectivity is the SNAr reaction on a pre-functionalized pyridine ring. Using a starting material like 2-chloro-4-cyanopyridine (B57802) or 2-fluoro-4-cyanopyridine provides a substrate where the C2 position is highly activated for nucleophilic attack. The strong electron-withdrawing nature of the ring nitrogen and the C4-nitrile group makes the C2 and C6 positions electron-deficient. The C2 position is generally more reactive, and the reaction with 2,4-dichlorophenoxide proceeds cleanly to give the desired 2-substituted product. mdpi.com Factors such as the choice of solvent (typically polar aprotic solvents like DMSO or DMF), base (e.g., K₂CO₃ or KOH to generate the phenoxide), and temperature can be optimized to maximize yield and minimize side reactions. google.com

Alternative strategies involving the construction of the pyridine ring with the phenoxy group already attached to one of the acyclic precursors are possible but often lead to challenges in controlling the regiochemistry of the final cyclization step.

Catalytic Systems in the Synthesis of Substituted Pyridines

Catalysis offers powerful tools for the synthesis of substituted pyridines, often providing milder reaction conditions and novel pathways not accessible through thermal reactions. acsgcipr.orgacs.org

Transition Metal Catalysis : A variety of transition metals are employed. Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a facile route to symmetrical pyridines. rsc.org Copper-catalyzed cascade reactions involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes can generate highly substituted pyridines. nih.gov Palladium catalysts are widely used for cross-coupling reactions to functionalize pyridine rings, and rhodium has been used for hydroacylation/annulation reactions to build the pyridine scaffold. acsgcipr.orgacs.org

Organocatalysis : Small organic molecules, such as secondary amines (e.g., piperidine), can catalyze the condensation steps in MCRs leading to pyridine-3,5-dicarbonitriles by activating substrates through the formation of iminium or enamine intermediates. acs.org

Table 3: Catalytic Systems in Pyridine Synthesis

Catalyst Reaction Type Substrates Advantages
FeCl₃ Cyclization Ketoxime acetates, Aldehydes Inexpensive, good functional group tolerance. rsc.org
Copper(I) salts Cascade C-N cross-coupling/Electrocyclization Alkenylboronic acids, α,β-unsaturated ketoximes Mild conditions, modular synthesis. nih.gov
Palladium(0/II) complexes Cross-coupling Aryl halides/triflates, Pyridyl organometallics Late-stage functionalization, broad scope. acs.org

Green Chemistry Principles and Sustainable Approaches in Synthesis Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.gov

Atom Economy : MCRs are inherently more atom-economical than linear syntheses as they incorporate most atoms from the reactants into the final product, generating less waste. nih.govresearchgate.net

Use of Catalysis : Catalytic methods are preferred over stoichiometric reagents because they reduce waste and often allow for milder reaction conditions. rsc.orgresearchgate.net Iron catalysis, in particular, is advantageous due to the low cost and low toxicity of iron. rsc.org

Energy Efficiency : The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. nih.govresearchgate.net

Safer Solvents and Reagents : Efforts are made to replace hazardous solvents like DMF with greener alternatives such as ethanol or, in some cases, water. acs.orgnih.gov For instance, some pyridine syntheses have been developed to work in aqueous media. researchgate.net The SNAr reaction, while often performed in aprotic polar solvents, can be optimized to minimize solvent volume and facilitate recycling.

By integrating these principles, such as using a catalytic, one-pot MCR approach under microwave irradiation in a recyclable solvent, the synthesis of pyridine carbonitriles can be made significantly more sustainable.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound involves strategic chemical modifications to its core structure. These modifications are aimed at exploring the structure-activity relationships of this class of compounds. The primary sites for modification include the pyridine ring, the phenoxy substituent, and the carbonitrile group.

Structural Modifications on the Pyridine Ring

Modifications to the pyridine ring of this compound can introduce a variety of functional groups, altering the electronic and steric properties of the molecule. The pyridine ring is a versatile scaffold that allows for numerous chemical transformations. mdpi.com

Common modifications include the introduction of substituents such as alkyl, alkoxy, hydroxyl, and amino groups. mdpi.com For instance, the introduction of methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups can significantly influence the compound's properties. mdpi.com The synthesis of such derivatives often involves multi-step reaction sequences, starting from appropriately substituted pyridine precursors.

One general approach for the synthesis of substituted pyridine derivatives is through multicomponent condensation reactions. nih.gov These reactions allow for the assembly of the pyridine core from simpler starting materials in a single step. For example, a reaction between an aldehyde, malononitrile, and a thiol can yield highly functionalized pyridines. nih.gov While this method produces 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, the principles can be adapted to generate other substitution patterns. nih.gov

Another strategy involves the cyclization of precursors to form the pyridine ring. For instance, 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo cyclization with various reagents to afford fused pyrimidine (B1678525) derivatives, demonstrating how complex heterocyclic systems can be built upon a pyridine-related structure. researchgate.net

The table below summarizes various substituent effects on pyridine derivatives as reported in the literature, which could be applicable to the pyridine ring of this compound.

Substituent GroupPotential Effect on Pyridine RingReference Compound Class
-OCH3Improved antiproliferative activityPyridine-derived compounds
-OHImproved antiproliferative activityPyridine-derived compounds
-C=OEnhanced biological activityPyridine derivatives with oxazoles
-NH2Superior antiproliferative activityPyridine derivatives with pyrimidines

This table is illustrative of general findings on pyridine derivatives and not specific to this compound.

Modifications on the Phenoxy Substituent

The 2,4-dichlorophenoxy group is a key feature of the molecule. Altering the substitution pattern on this aromatic ring can lead to a wide range of analogues. The synthesis of these analogues typically involves the reaction of a substituted phenol (B47542) with a suitable pyridine derivative, often through a nucleophilic aromatic substitution reaction.

Variations can include changing the number, position, and nature of the substituents on the phenyl ring. For example, derivatives with different halogen patterns (e.g., 2,3-dichloro, 3,5-dichloro) or with other electron-withdrawing or electron-donating groups can be synthesized. The parent compound for the phenoxy moiety, 2,4-dichlorophenoxyacetic acid, has numerous registered derivatives, including salts and esters, which highlights the chemical tractability of this part of the molecule. nih.gov

The synthesis of such analogues would likely start from commercially available or synthetically accessible substituted phenols. The general reaction scheme would involve the coupling of the desired phenol with a 4-cyano-2-halopyridine under basic conditions.

Phenoxy Substituent VariationPotential Synthetic Precursor
2,3-Dichlorophenoxy2,3-Dichlorophenol
2-Chlorophenoxy2-Chlorophenol
4-Chlorophenoxy4-Chlorophenol
2,4,5-Trichlorophenoxy2,4,5-Trichlorophenol

Variations at the Carbonitrile Position

The carbonitrile group at the 4-position of the pyridine ring is a versatile functional group that can be converted into various other functionalities. This allows for the synthesis of a diverse library of derivatives.

Hydrolysis of the nitrile can yield a carboxylic acid or an amide, depending on the reaction conditions. Reduction of the nitrile group can lead to an aminomethyl group. The nitrile can also participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles.

The synthesis of pyridine dicarbonitrile derivatives has been reported through three-component synthetic routes, indicating that multiple nitrile groups can be incorporated and potentially differentiated chemically. researchgate.net

Target Functional GroupPotential Reaction Type
Carboxylic Acid (-COOH)Acid or base catalyzed hydrolysis
Amide (-CONH2)Partial hydrolysis of the nitrile
Amine (-CH2NH2)Reduction (e.g., with LiAlH4 or catalytic hydrogenation)
TetrazoleReaction with azides (e.g., sodium azide)

Incorporation of Chiral Elements for Enantioselective Synthesis

The development of enantioselective synthetic methods allows for the preparation of chiral derivatives, which can be crucial for biological applications. While this compound itself is achiral, the introduction of chiral centers can be achieved through various synthetic strategies.

One approach is to use a chiral catalyst in a key bond-forming step. For example, L-proline has been used as an organocatalyst in the enantioselective synthesis of pyrans and thiopyrans from aldehydes and active methylene compounds. mdpi.com This type of catalysis could potentially be adapted to reactions involving the pyridine core or its substituents to introduce chirality.

Another strategy involves the use of chiral starting materials or chiral auxiliaries. If a substituent introduced on the pyridine ring or the phenoxy group contains a stereocenter, the resulting derivative will be chiral.

Enantioselective MethodExample ApplicationPotential for Chirality Introduction
OrganocatalysisL-proline catalyzed synthesis of 4H-pyransIntroduction of a stereocenter at a position alpha to a carbonyl group in a substituent.
Chiral Starting MaterialsUse of a chiral aldehyde in a multicomponent reactionIncorporation of a pre-existing chiral center into the final molecule.
Chiral AuxiliariesAttachment of a chiral auxiliary to a functional groupDiastereoselective reactions to create a new stereocenter, followed by removal of the auxiliary.

Scalability and Process Efficiency Considerations in Synthetic Protocols

For the practical application of this compound and its derivatives, the development of scalable and efficient synthetic protocols is essential. This involves optimizing reaction conditions, minimizing waste, and ensuring the safety and cost-effectiveness of the manufacturing process.

Continuous flow chemistry, utilizing microreactors, offers a promising alternative to traditional batch processing for the synthesis of pyridine derivatives. organic-chemistry.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. organic-chemistry.org For instance, the N-oxidation of pyridine derivatives has been successfully carried out in a continuous flow microreactor with a titanium silicalite (TS-1)/H2O2 catalytic system, achieving yields of up to 99%. organic-chemistry.org This system demonstrated high stability, operating continuously for over 800 hours while maintaining catalyst activity. organic-chemistry.org Such processes are inherently safer, greener, and more efficient than batch reactors, making them well-suited for large-scale production. organic-chemistry.org

The choice of catalyst is also a critical factor in process efficiency. The use of reusable and environmentally friendly catalysts is highly desirable. For example, activated fly ash has been reported as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in

Process ConsiderationAdvantageExample Application
Continuous Flow SynthesisEnhanced safety, efficiency, and scalability.N-oxidation of pyridine derivatives in a packed-bed microreactor. organic-chemistry.org
Heterogeneous CatalysisCatalyst reusability, simplified product purification.Use of activated fly ash for imidazo[1,2-a]pyridine synthesis. bhu.ac.in
Multicomponent ReactionsHigh atom economy, reduced reaction steps.Synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines. nih.gov
Solvent SelectionReduced environmental impact and cost.Use of greener solvents or solvent-free conditions.

Advanced Characterization Techniques for 2 2,4 Dichlorophenoxy Pyridine 4 Carbonitrile

Spectroscopic Characterization

Vibrational Spectroscopy

Raman Spectroscopy (including Surface-Enhanced Raman Scattering)

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its unique structural framework. For 2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile, the Raman spectrum would be characterized by distinct peaks corresponding to the vibrations of its constituent parts. While specific experimental data for this exact compound is not widely published, analysis of structurally related molecules such as 2,4-dichlorobenzonitrile (B1293624) allows for the prediction of key vibrational bands. nih.govnih.gov

Key expected vibrational modes would include:

Nitrile (C≡N) Stretching: A sharp, intense band typically found in the 2220-2240 cm⁻¹ region.

Pyridine (B92270) Ring Modes: Multiple bands corresponding to ring stretching (breathing) and bending vibrations, typically observed between 1000 cm⁻¹ and 1600 cm⁻¹.

Dichlorophenyl Ring Modes: Vibrations associated with the substituted benzene (B151609) ring, including C-Cl stretching modes which are typically found in the lower frequency region (below 800 cm⁻¹).

C-O-C Ether Linkage: Stretching vibrations associated with the ether bond, which would appear in the 1000-1300 cm⁻¹ range.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically amplify the Raman signal, often by factors of 10³ to 10⁶ or more, by adsorbing the analyte onto a roughened metal surface, typically silver or gold nanoparticles. mdpi.com This enhancement is crucial for detecting trace amounts of a substance. For this compound, SERS could be employed to overcome weak Raman scattering or to analyze very low concentrations. The enhancement mechanism would likely involve the interaction of the pyridine nitrogen's lone pair electrons with the metal surface, which would lead to significant shifts and intensity changes in the pyridine ring modes. ias.ac.in Studies on analogous compounds like 2,4-dichlorophenoxyacetic acid have successfully used SERS for highly sensitive detection. nih.gov

Table 1: Predicted Key Raman Shifts for this compound This table is predictive, based on data from analogous compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Associated Functional Group
C≡N Stretch~2230Nitrile
Pyridine Ring Breathing~1000 - 1050Pyridine Ring
Aromatic C=C Stretch~1400 - 1600Pyridine & Dichlorophenyl Rings
Aryl Ether C-O Stretch~1200 - 1250Ether Linkage
C-Cl Stretch~600 - 800Dichlorophenyl Group
Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Frequency Vibrational Modes

Terahertz time-domain spectroscopy (THz-TDS) is a powerful technique for probing low-frequency vibrational modes (typically 0.1-4 THz, or ~3-133 cm⁻¹) in the solid state. wpmucdn.com These modes correspond to collective motions of the molecule, such as intermolecular vibrations, lattice phonons, and large-amplitude intramolecular torsions. dtu.dkiphy.ac.cn These spectral features are highly sensitive to the crystal structure and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces), providing a unique "fingerprint" of the solid-state form. nih.gov

For this compound, THz-TDS would reveal its characteristic low-frequency absorption spectrum. While specific data is unavailable, studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) have identified distinct absorption peaks at 1.36 THz, 1.60 THz, and 2.38 THz. semanticscholar.orgresearchgate.net These peaks were assigned to specific intermolecular vibrational modes through density functional theory (DFT) calculations. semanticscholar.org It is expected that this compound would also exhibit a series of sharp, characteristic peaks in the THz region, reflecting its unique crystalline arrangement and the collective motions of its substituent groups.

Table 2: Illustrative THz-TDS Data from the Analog 2,4-Dichlorophenoxyacetic Acid This data is for a related compound and serves as an example of the expected results.

CompoundObserved THz Absorption Peaks (THz)Reference
2,4-Dichlorophenoxyacetic Acid1.36, 1.60, 2.38 semanticscholar.orgresearchgate.net

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 parts per million). pnnl.gov For this compound (formula: C₁₂H₆Cl₂N₂O), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The theoretical monoisotopic mass of the compound is calculated to be 263.9857 Da. A key feature in the mass spectrum will be the isotopic pattern created by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for a molecule with two chlorine atoms: a peak for the molecule with two ³⁵Cl isotopes (M), a peak for one ³⁵Cl and one ³⁷Cl (M+2), and a peak for two ³⁷Cl isotopes (M+4), with an approximate intensity ratio of 9:6:1. HRMS can resolve and accurately measure the mass of each of these isotopic peaks, confirming the presence of two chlorine atoms and providing ultimate confidence in the assigned elemental formula.

Table 3: Predicted HRMS Data for this compound

Isotopologue FormulaTheoretical Exact Mass (Da)Relative Abundance (%)
C₁₂H₆³⁵Cl₂N₂O263.9857100
C₁₂H₆³⁵Cl³⁷ClN₂O265.982865.0
C₁₂H₆³⁷Cl₂N₂O267.979810.5

Tandem mass spectrometry (MS/MS) is a technique used to elucidate molecular structure. nih.gov In an MS/MS experiment, the molecular ion (precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. dtic.milnih.gov The fragmentation pattern provides a roadmap of the molecule's connectivity.

For this compound, the MS/MS spectrum would reveal characteristic fragmentation pathways. The ether linkage is a likely site for initial cleavage. Key fragmentation steps would likely include:

Cleavage of the C-O ether bond: This could result in two primary fragments: the 2,4-dichlorophenoxy radical (m/z 161) and the 4-cyanopyridin-2-yl cation (m/z 103), or alternatively, the 2,4-dichlorophenoxide anion and the positively charged pyridine species.

Loss of the entire dichlorophenoxy group: Fragmentation could lead to a [M - C₆H₃Cl₂O]⁺ ion.

Fragmentation of the dichlorophenyl ring: Subsequent fragmentation could involve the loss of a chlorine atom (Cl•) or hydrogen chloride (HCl) from chlorine-containing fragments.

Analyzing these fragmentation patterns allows for the unambiguous confirmation of the molecule's proposed structure.

Table 4: Plausible MS/MS Fragments of this compound This table presents predicted fragments based on established chemical principles.

Proposed Fragment Structure/LossFormulaPredicted m/z (for ³⁵Cl)
[M]⁺ (Molecular Ion)[C₁₂H₆Cl₂N₂O]⁺264
[2,4-Dichlorophenoxy]⁺[C₆H₃Cl₂O]⁺161
[4-Cyanopyridin-2-yloxy]⁺[C₆H₃N₂O]⁺119
[4-Cyanopyridine]⁺[C₆H₄N₂]⁺104

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum provides information about the electronic structure of a molecule, particularly the nature of its chromophores (light-absorbing groups).

The structure of this compound contains several chromophores: the dichlorophenyl ring, the pyridine ring, and the nitrile group, all involved in conjugated π-systems. The spectrum is expected to be dominated by π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. libretexts.orguzh.ch These are typically high-intensity absorptions. Additionally, n → π* transitions, involving the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals, may also be observed, usually as lower-intensity bands at longer wavelengths. youtube.com The conjugation between the phenoxy group and the pyridine ring via the ether oxygen would likely influence the position of the absorption maxima (λ_max). Based on related structures, significant absorption is expected in the 250-300 nm range. nih.gov

Advanced Spectroscopic Analyses (e.g., Electron Energy Loss Spectroscopy, EELS)

Electron Energy Loss Spectroscopy (EELS) is a technique performed within a transmission electron microscope (TEM) where the energy loss of electrons passing through a thin sample is measured. nih.govnih.gov EELS provides information on elemental composition, chemical bonding, and electronic properties at very high spatial resolution. nanophotonics.org

For this compound, EELS analysis would focus on the core-loss edges of the constituent elements: Carbon (C K-edge), Nitrogen (N K-edge), Oxygen (O K-edge), and Chlorine (Cl L-edge). The energy-loss near-edge structure (ELNES) of these edges contains fine structure that acts as a fingerprint for the local bonding environment. nih.gov For example, the C K-edge ELNES could differentiate between the sp²-hybridized carbons of the aromatic rings and the sp-hybridized carbon of the nitrile group. nih.gov Similarly, the N K-edge would be characteristic of the nitrile and pyridine nitrogen atoms. EELS can be used to create elemental maps, showing the spatial distribution of C, N, O, and Cl within a sample, which would be particularly useful for analyzing crystalline polymorphs or formulations of the compound. nih.gov

X-ray Crystallography and Solid-State Analysis

Advanced solid-state characterization of this compound relies on X-ray crystallography techniques to elucidate its precise three-dimensional structure and solid-state properties. These methods are fundamental for understanding the compound's molecular geometry, crystal packing, and potential polymorphic forms.

Single-Crystal X-ray Diffraction for Absolute Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute molecular structure of crystalline compounds. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice.

For a compound like this compound, SCXRD analysis would precisely determine bond lengths, bond angles, and torsion angles, confirming the connectivity of the 2,4-dichlorophenoxy group to the pyridine-4-carbonitrile moiety via the ether linkage. While specific crystallographic data for this compound is not widely published, analysis of structurally similar compounds, such as other substituted phenylnicotinonitriles, provides insight into the type of data obtained. researchgate.net For instance, a related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, was analyzed, revealing detailed structural parameters. researchgate.net A typical SCXRD analysis yields a comprehensive set of crystallographic data, as illustrated in the representative table below.

Table 1: Representative Crystallographic Data from Single-Crystal X-ray Diffraction Analysis

Parameter Example Value Description
Crystal System Monoclinic The crystal system describing the symmetry of the unit cell.
Space Group P2₁/c The specific symmetry group of the crystal.
a (Å) 10.123(4) Unit cell dimension along the a-axis.
b (Å) 15.456(6) Unit cell dimension along the b-axis.
c (Å) 22.789(9) Unit cell dimension along the c-axis.
α (°) 90 Angle between b and c axes.
β (°) 98.54(3) Angle between a and c axes.
γ (°) 90 Angle between a and b axes.
Volume (ų) 3521(2) The volume of the unit cell.
Z 8 The number of molecules in the unit cell.
R-factor 0.045 A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: Data presented is representative of a typical analysis for a related dichlorophenyl-substituted nicotinonitrile derivative and is for illustrative purposes only. researchgate.net

This level of structural detail is crucial for structure-property relationship studies and for confirming the identity and conformation of the synthesized molecule.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a complementary and more accessible technique used to analyze the solid-state properties of a bulk crystalline sample. Unlike SCXRD, which requires a single perfect crystal, PXRD can be performed on a polycrystalline powder. The technique generates a characteristic diffraction pattern, or "fingerprint," based on the constructive interference of X-rays scattered by the crystalline planes in the sample. springernature.com

The primary applications of PXRD for this compound include:

Phase Identification: The unique PXRD pattern serves as a fingerprint for a specific crystalline phase, allowing for confirmation of the compound's identity against a known standard.

Purity Analysis: It can detect the presence of crystalline impurities or different crystalline forms within a bulk sample.

Polymorphism Studies: Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. PXRD is a key tool for identifying and distinguishing between potential polymorphs of this compound that may arise under different crystallization conditions. Each polymorph would produce a unique diffraction pattern. researchgate.net

The analysis of PXRD data can also be used to determine unit cell parameters, though with less precision than SCXRD. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of how molecules of this compound arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. Based on the functional groups present in the molecule, several key interactions would be expected to dictate its supramolecular architecture:

π-π Stacking: The aromatic rings (both the dichlorophenyl and the pyridine rings) are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing significantly to crystal stability. d-nb.info

Halogen Bonding: The chlorine atoms on the dichlorophenyl ring can act as Lewis acidic sites and interact with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine or nitrile group.

Dipole-Dipole Interactions: The polar carbon-chlorine (C-Cl) and carbon-nitrile (C≡N) bonds create molecular dipoles, leading to electrostatic interactions that influence molecular orientation.

C-H···N and C-H···O Interactions: Weak hydrogen bonds involving aromatic C-H donors and the nitrogen atoms of the pyridine or nitrile, or the ether oxygen, as acceptors are also expected to play a role in stabilizing the crystal lattice. researchgate.net

Understanding these interactions is critical as they influence the compound's physical properties, such as melting point, solubility, and stability.

Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the purification, separation, and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode used for molecules of this type.

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18-silica) propelled by a polar mobile phase. Separation is achieved based on the analyte's polarity; less polar compounds (like the target molecule) interact more strongly with the stationary phase and thus have longer retention times. Purity is assessed by detecting the compound as it elutes from the column, typically with a UV detector set to a wavelength where the analyte exhibits strong absorbance. The presence of multiple peaks in the chromatogram indicates impurities. While a specific method for this exact molecule is not detailed in the available literature, methods for the closely related 2,4-dichlorophenoxyacetic acid (2,4-D) provide a strong basis for method development. deswater.comresearchgate.net

Table 2: Typical HPLC Parameters for Analysis

Parameter Example Condition Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) The stationary phase where separation occurs based on hydrophobicity.
Mobile Phase Acetonitrile (B52724) and water (with 0.1% formic or acetic acid) The solvent that carries the analyte through the column. The acid improves peak shape.
Elution Mode Isocratic or Gradient Isocratic uses a constant mobile phase composition, while gradient elution changes the composition over time to improve separation.
Flow Rate 1.0 mL/min The speed at which the mobile phase passes through the column.
Column Temperature 25-40 °C Controlled temperature ensures reproducible retention times.
Detector UV-Vis Detector Measures the absorbance of the analyte at a specific wavelength (e.g., 230 or 283 nm) for quantification. deswater.comresearchgate.net

| Injection Volume | 10-20 µL | The volume of the sample introduced into the system. |

This method can be validated to quantify the purity of this compound with high precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS can serve as a crucial tool for identity confirmation and for detecting volatile impurities.

In this technique, the sample is vaporized in a heated inlet and separated as it passes through a capillary column (e.g., coated with a 5% phenyl-polysiloxane stationary phase). epa.gov Separation is based on the compound's boiling point and its interaction with the stationary phase. After separation in the GC, the molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). This process fragments the molecule into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ether bond and other key structural features.

Table 3: Predicted Key Fragments in GC-MS Analysis

Fragment Ion (m/z) Proposed Structure / Identity
266/268/270 [M]⁺ Molecular ion (isotopic pattern due to two Cl atoms)
161/163 [C₆H₃Cl₂O]⁺ Dichlorophenoxy cation
120 [C₇H₄N₂]⁺ Cyanopyridyl cation
104 [C₆H₄N₂]⁺ Pyridine-4-carbonitrile cation
78 [C₅H₄N]⁺ Pyridyl cation

Note: The listed m/z values correspond to the most abundant isotopes. The presence of chlorine atoms will result in characteristic isotopic patterns (e.g., M+2, M+4 peaks).

The combination of the retention time from the GC and the fragmentation pattern from the MS provides a very high degree of confidence in the identification of the compound. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and sensitive analytical technique for the identification and quantification of this compound. This method is particularly valuable for analyzing complex matrices due to its high selectivity and sensitivity. While specific application notes for this exact molecule are not prevalent in public literature, a robust LC-MS/MS method can be developed based on established principles for structurally related compounds, such as the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) and other pyridine derivatives. epa.govnih.govresearchgate.netnih.gov

A typical LC-MS/MS analysis involves the separation of the analyte using high-performance liquid chromatography (HPLC) followed by detection and fragmentation using a tandem mass spectrometer.

Chromatographic Separation:

The separation of this compound would likely be achieved using a reversed-phase HPLC column, such as a C8 or C18 column. nih.gov The mobile phase would typically consist of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation from any impurities and matrix components.

Mass Spectrometric Detection and Fragmentation:

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive ion mode. In the first stage of the tandem mass spectrometer (MS1), the protonated molecule ([M+H]⁺) is selected. This precursor ion is then directed into a collision cell, where it undergoes collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate characteristic fragment ions. These fragment ions are then analyzed in the second stage of the mass spectrometer (MS2).

The fragmentation pattern is a unique fingerprint of the molecule, allowing for highly selective detection. For this compound, the expected fragmentation would involve cleavage of the ether bond and fragmentation of the pyridine ring. The specific mass transitions (precursor ion → fragment ion) monitored in a Multiple Reaction Monitoring (MRM) experiment provide high specificity and sensitivity for quantification.

Potential LC-MS/MS Parameters:

ParameterValue
LC Column C18 or C8 reversed-phase
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Hypothetical Fragmentation Pathway:

Based on the principles of mass spectrometry fragmentation for similar structures, a plausible fragmentation pathway for this compound can be proposed. libretexts.orgnih.govchemguide.co.uk The protonated molecule would likely undergo cleavage at the ether linkage, leading to the formation of a dichlorophenoxy radical and a protonated pyridine-4-carbonitrile ion, or vice versa. Further fragmentation of the pyridine ring could also occur.

Other Advanced Analytical Techniques for Molecular Structure and Conformation

Circular Dichroism Spectroscopy (if applicable to chiral analogues)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light. youtube.com While this compound itself is not chiral, CD spectroscopy would be an indispensable tool for the characterization of its chiral analogues.

The existence of chiral analogues of this compound is plausible, as demonstrated by the structurally similar chiral herbicide Dichlorprop, which is (RS)-2-(2,4-Dichlorophenoxy)propanoic acid. nih.gov If a chiral center were introduced into the this compound structure, for example, by the addition of a chiral substituent, the resulting enantiomers would be distinguishable using CD spectroscopy.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including the absolute configuration of its stereocenters and its conformational preferences. The chiroptical properties of pyridine chromophores have been studied, and they exhibit electronic transitions in the near-ultraviolet region that can give rise to CD signals. rsc.org

Application to Chiral Analogues:

For a pair of enantiomers of a chiral analogue of this compound, their CD spectra would be mirror images of each other. This allows for:

Determination of Enantiomeric Purity: The enantiomeric excess of a sample can be determined by comparing its CD spectrum to that of the pure enantiomers.

Assignment of Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a chiral center can often be assigned.

Conformational Analysis: The sign and magnitude of the Cotton effects in the CD spectrum can provide information about the preferred conformation of the molecule in solution.

Illustrative CD Data for a Hypothetical Chiral Analogue:

The following table illustrates the type of data that would be obtained from a CD spectroscopic analysis of a hypothetical pair of enantiomers.

Wavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹) for Enantiomer 1Molar Ellipticity [θ] (deg cm² dmol⁻¹) for Enantiomer 2
230+15,000-15,000
250-8,000+8,000
270+5,000-5,000
29000

This technique, therefore, represents a critical analytical method for any research involving the synthesis or analysis of chiral derivatives of this compound.

Theoretical and Computational Investigations of 2 2,4 Dichlorophenoxy Pyridine 4 Carbonitrile

Quantum Chemical Studies Using Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the electronic level. Both DFT and ab initio methods offer a powerful lens through which to examine the structure, stability, and reactivity of 2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations would identify the equilibrium geometry of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. This process minimizes the energy of the molecule to locate its most stable conformation.

Conformational analysis would further explore the molecule's potential energy surface, identifying different stable conformers and the energy barriers between them. This is particularly important for this compound due to the rotational freedom around the ether linkage connecting the pyridine (B92270) and dichlorophenyl rings. The results of such an analysis would typically be presented in a data table, similar to the hypothetical example below.

Hypothetical Data Table: Optimized Geometrical Parameters

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Cl (ortho) Value
C-Cl (para) Value
C-O (ether) Value
O-C (pyridine) Value
C-CN Value
C-O-C Value

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. Several computational techniques are employed to probe the distribution and energy of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Hypothetical Data Table: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO Value
LUMO Value

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors are used to represent different electrostatic potential values, with red typically indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions). This map would highlight the likely sites for electrostatic interactions and chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stability arising from these effects. NBO analysis can quantify the strength of donor-acceptor interactions between filled and empty orbitals, offering insights into the molecule's electronic stability.

Hypothetical Data Table: NBO Analysis of Key Interactions

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
Orbital Orbital Value

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a system. This topological analysis can characterize the nature of chemical bonds, identifying them as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions. By examining the properties of the electron density at bond critical points, one can gain a deeper understanding of the bonding within this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intra- and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a computational method used to analyze the electron density of a molecule to characterize the nature of chemical bonds and interactions. researchgate.net By locating critical points in the electron density, QTAIM can differentiate between covalent bonds, ionic bonds, and weaker non-covalent interactions like hydrogen bonds or van der Waals forces. researchgate.net

For this compound, a QTAIM analysis would be applied to:

Intramolecular Interactions: Characterize the nature of the covalent bonds within the molecule, such as the C-O ether linkage, the C-Cl bonds, and the bonds within the pyridine and dichlorophenyl rings. The analysis would quantify the degree of electron sharing and polarity for each bond. It would also identify weaker intramolecular interactions, such as potential hydrogen bonds involving the pyridine nitrogen or chlorine atoms, which could influence the molecule's preferred conformation.

Intermolecular Interactions: In a simulated crystal or dimer configuration, QTAIM would identify and characterize the non-covalent interactions governing how molecules of this compound interact with each other. This could include π-π stacking between the aromatic rings, halogen bonds involving the chlorine atoms, and dipole-dipole interactions originating from the polar carbonitrile and ether groups.

A data table from such a study would typically list the bond critical points (BCPs) for these interactions and their corresponding electron density (ρ) and Laplacian of electron density (∇²ρ) values, which are used to classify the interaction type. researchgate.net However, no such specific data is currently available in published literature for this compound.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique that complements QTAIM by visualizing weak non-covalent interactions in real space. researchgate.net It plots the RDG against the electron density, which generates surfaces between interacting atoms, with the color of the surface indicating the nature and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes). researchgate.net

An RDG analysis of this compound would provide a detailed 3D map of its interaction landscape. Specifically, it would:

Visualize the regions of van der Waals interactions around the surface of the molecule.

Identify specific non-covalent interactions, such as potential halogen bonding from the chlorine atoms and π-stacking between the aromatic rings in a dimer or aggregate.

Highlight areas of steric repulsion, which are crucial for understanding the molecule's conformational preferences and how it packs in a solid state.

While this analysis would yield valuable graphical representations and data on the strength of non-covalent interactions, no published RDG studies for this specific compound were found.

Prediction of Spectroscopic Properties (e.g., vibrational frequencies, chemical shifts)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties. ijcrt.org These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

For this compound, these calculations would involve:

Vibrational Frequencies: Calculating the theoretical infrared (IR) and Raman spectra. This would help assign the vibrational modes of the molecule to specific functional groups, such as the C≡N stretch of the nitrile group, the C-O-C stretch of the ether linkage, and the various C-H and C-Cl bending and stretching modes. ijcrt.org

Chemical Shifts: Predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. ijcrt.org This would provide a theoretical spectrum that could be compared with experimental data to confirm the chemical structure. The predicted shifts would be sensitive to the electronic environment of each atom, which is influenced by the electron-withdrawing chlorine atoms and nitrile group.

A typical data table would compare the calculated vibrational frequencies (in cm⁻¹) or chemical shifts (in ppm) with experimentally obtained values. No such computational or experimental data has been published for this molecule.

pKa Prediction and Ionization State Calculations

pKa prediction is a computational task that estimates the acidity or basicity of a molecule. For this compound, the most relevant pKa value would be associated with the basicity of the pyridine nitrogen atom. The calculation would determine the likelihood of this nitrogen atom being protonated at a given pH. The presence of the electron-withdrawing dichlorophenoxy and carbonitrile groups would be expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Understanding the ionization state is critical for predicting the molecule's solubility and its behavior in biological systems.

Despite the importance of this parameter, no specific pKa prediction studies for this compound are available in the scientific literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the dynamic behavior of molecules in various environments. mdpi.com

Conformational Dynamics in Solution and at Interfaces

An MD simulation of this compound would reveal how the molecule's shape and orientation change over time in different environments, such as in an aqueous solution or at a lipid-water interface. Key insights would include:

Torsional Flexibility: The simulation would explore the rotation around the C-O ether linkage, determining the most stable rotational conformers and the energy barriers between them.

Solvent Interactions: It would show how solvent molecules (e.g., water) arrange around the solute, particularly around polar groups like the nitrile and the pyridine nitrogen.

Interfacial Behavior: At an interface, the simulation would predict the molecule's preferred orientation, for example, whether it aligns its polar or nonpolar regions with the corresponding phase.

Data from these simulations are often presented as plots of dihedral angles versus time or as radial distribution functions showing the probability of finding solvent molecules at a certain distance. No such simulation studies have been published for this compound.

Study of Intermolecular Interactions and Aggregation Behavior

By simulating multiple molecules of this compound together, MD can be used to study how they interact and whether they tend to aggregate. This analysis would be crucial for understanding the compound's solubility and solid-state properties. The simulations would identify the primary modes of intermolecular interaction—such as π-π stacking of the aromatic rings or halogen bonding—that drive aggregation. The results could predict whether the molecules form stable dimers, larger clusters, or other organized structures in solution.

Such a study would provide critical insights into the compound's physical properties, but the relevant research has not been published.

Computational Design and Virtual Screening Approaches

Computational design and virtual screening are foundational in modern medicinal chemistry and materials science, offering a rapid and cost-effective means to identify and optimize novel compounds. These in silico methods leverage the chemical structure of a molecule to predict its properties and interactions.

Ligand Design Principles through Advanced Computational Modeling

The design of ligands like this compound is guided by advanced computational modeling that relies on a deep understanding of molecular mechanics and quantum mechanics. A core component of this process is the use of a force field, which consists of a potential energy function and associated parameters that calculate the energy of a molecule as a function of its structure and conformation. nih.gov These potential energy functions typically account for bond stretching, angle bending, and rotations around bonds (dihedral angles). nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in ligand design. Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are widely used. nih.gov These techniques correlate the 3D structural and electrostatic properties of a set of molecules with their known biological activities to create a predictive model. The main limitation of these methods is their sensitivity to the specific conformations and alignments of the molecules being studied. nih.gov The pyridine ring, a key feature of the target compound, is a significant structural motif in medicinal chemistry, with approximately 18% of FDA-approved heterocyclic drugs incorporating a pyridine derivative, valued for its ability to form various non-covalent interactions with protein targets. cmjpublishers.com

In Silico Prediction of Molecular Recognition and Binding Modes

In silico methods are instrumental in predicting how a ligand will recognize and bind to a biological target, such as a protein or enzyme. Virtual high-throughput screening (vHTS) utilizes high-performance computing to screen vast chemical databases, prioritizing compounds for further study. nih.gov This process can screen up to 100,000 molecules per day using parallel processing clusters. nih.gov

Molecular docking is a primary technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, in a study of potential inhibitors for RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, molecular docking was used to predict how compounds bind to the enzyme's active site. biotechnologia-journal.org Following docking, molecular dynamics (MD) simulations can be employed to validate the stability of the ligand-protein complex and observe the interaction patterns over time. biotechnologia-journal.org For a molecule like this compound, these methods could be used to identify potential biological targets by simulating its interaction with various protein structures, predicting binding affinity, and identifying key interacting residues.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. By modeling the reaction pathway, researchers can characterize transition states, calculate energy barriers, and understand the thermodynamic driving forces of a reaction.

Transition State Characterization and Activation Energy Barriers

Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. Density Functional Theory (DFT) is a common computational approach for investigating reaction mechanisms.

As a case study involving a structurally related compound, the hydrolysis of 2,4-Dichlorophenoxyacetic acid (2,4-D) was investigated using a DFT approach (B3LYP). researchgate.net The study explored different reaction paths, including the dissociation of C-O and C-Cl bonds. researchgate.net The results indicated that the energy barrier for C-Cl dissociation was lower, suggesting it as the more favorable initial step in the reaction. researchgate.net In another computational study on 2,4-D hydrolysis, the activation barrier for a proton-catalyzed reaction in the gas phase was calculated to be 21.2 kcal/mol, a result that showed good agreement with experimental data. researchgate.net

Table 1: Illustrative Activation Energies for Related Reactions

ReactionComputational MethodCalculated Activation Energy (kcal/mol)Reference
Proton-catalyzed hydrolysis of 2,4-Dichlorophenoxyacetic acidB3LYP/6-311++G(3df,2p)21.2 researchgate.net

Reaction Energetics and Thermodynamics

Computational analysis of reaction energetics involves calculating the key thermodynamic parameters that govern a chemical process, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values determine the spontaneity and equilibrium position of a reaction.

For example, the thermodynamics of the adsorption of 2,4-D onto activated carbon were evaluated by studying the process at different temperatures. researchgate.net The thermodynamic constants were calculated from equilibrium data, and the results showed that the adsorption process was endothermic, meaning it was favored at higher temperatures. researchgate.net Conversely, a separate study on the adsorption of 2,4-D on acid-treated peanut skin found the process to be exothermic, with surface adsorption energies ranging from 4.72 to 6.06 kJ/mol, indicating a physisorption mechanism. nih.gov These examples highlight how computational and experimental data are combined to create a complete thermodynamic profile of a chemical process.

Table 2: Example Thermodynamic Parameters for Adsorption of 2,4-D

ProcessAdsorbentThermodynamic FindingReference
Adsorption of 2,4-Dichlorophenoxyacetic acidActivated CarbonEndothermic process researchgate.net
Adsorption of 2,4-Dichlorophenoxyacetic acidAcid-treated peanut skinExothermic process (ΔE = 4.72-6.06 kJ/mol) nih.gov

Solvent Effects in Theoretical Reaction Modeling

The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. Theoretical reaction modeling must therefore account for solvent effects to achieve accurate results. Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), are often used to simulate the influence of the solvent without explicitly modeling individual solvent molecules. researchgate.net

In the investigation of the hydrolysis mechanism of 2,4-D, the CPCM was employed to characterize the solvent effect on bond lengths and energy barriers. researchgate.net The inclusion of a solvent model is crucial as it can stabilize charged intermediates and transition states, thereby altering the calculated activation energies and reaction pathways compared to gas-phase calculations. The computational time for these calculations is typically only moderately longer than for corresponding procedures in a vacuum, making them an efficient tool for enhancing model accuracy. researchgate.net

Chemical Reactivity and Transformation Studies of 2 2,4 Dichlorophenoxy Pyridine 4 Carbonitrile

Reaction Mechanisms and Kinetics

The chemical behavior of 2-(2,4-dichlorophenoxy)pyridine-4-carbonitrile is dictated by the interplay of its constituent functional groups: an electron-deficient pyridine (B92270) ring, an activating carbonitrile group, and a dichlorophenoxy leaving group. This unique combination governs its susceptibility to various chemical transformations.

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified by the strong electron-withdrawing nature of the carbonitrile group at the C4 position. Consequently, the ring is highly activated towards nucleophilic aromatic substitution (SNAr).

The mechanism proceeds via a two-step addition-elimination pathway. libretexts.org Nucleophilic attack occurs preferentially at the C2 and C4 positions, as the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the ring nitrogen, providing substantial stabilization. stackexchange.com In this molecule, the C2 position is substituted with the 2,4-dichlorophenoxy group, which can function as an effective leaving group. A nucleophile attacks the C2 carbon, forming a tetrahedral intermediate. libretexts.org Aromatization is then restored by the elimination of the 2,4-dichlorophenoxide anion. youtube.com The rate-determining step is typically the initial nucleophilic attack and formation of the high-energy intermediate. stackexchange.com

A variety of nucleophiles can be employed to displace the dichlorophenoxy group, leading to a diverse range of 2-substituted pyridine-4-carbonitrile derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophile (Nu-)Reagent ExampleProduct StructureProduct Class
Alkoxide (RO-)Sodium methoxide (B1231860) (NaOCH3)Alkoxy derivative structure2-Alkoxypyridine
Amine (R2NH)PiperidineAmino derivative structure2-Aminopyridine
Thiolate (RS-)Sodium thiophenoxide (NaSPh)Thioether derivative structure2-Thioetherpyridine
Hydroxide (B78521) (OH-)Potassium hydroxide (KOH)Hydroxy derivative structure2-Pyridone

In stark contrast to its reactivity with nucleophiles, the pyridine ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The ring nitrogen and the 4-carbonitrile group withdraw electron density, making the ring a poor nucleophile. Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen becomes protonated, further increasing its deactivating effect.

Should a reaction occur under forcing conditions, electrophilic attack would be directed to the C3 and C5 positions, which are the least deactivated carbons in the ring. However, direct C-H functionalization through radical-based methods, such as Minisci-type reactions, can be a more viable strategy for introducing substituents onto such electron-deficient heteroaromatic systems. nih.gov These reactions proceed through radical intermediates and are less sensitive to the electronic nature of the pyridine ring. nih.gov

The carbonitrile group at the C4 position is a versatile functional handle for further molecular elaboration. It can undergo a variety of characteristic transformations.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding 2-(2,4-dichlorophenoxy)pyridine-4-carboxamide, while complete hydrolysis affords 2-(2,4-dichlorophenoxy)pyridine-4-carboxylic acid. google.com

Reduction: The carbonitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation, yielding [2-(2,4-dichlorophenoxy)pyridin-4-yl]methanamine. libretexts.orgorganic-chemistry.org This introduces a basic aminomethyl group, significantly altering the molecule's properties.

Cycloadditions: Nitriles can act as dienophiles or dipolarophiles in cycloaddition reactions. For instance, reaction with azides (e.g., sodium azide) can lead to the formation of a tetrazole ring, producing 2-(2,4-dichlorophenoxy)-4-(1H-tetrazol-5-yl)pyridine. The electron-deficient pyridine ring can also act as a diene in inverse-electron-demand Diels-Alder reactions, particularly in intramolecular contexts. mdpi.comresearchgate.netacsgcipr.org

Table 2: Key Transformations of the Carbonitrile Group
Reaction TypeTypical ReagentsProduct Functional Group
Partial HydrolysisH2SO4 (conc.), H2OCarboxamide (-CONH2)
Complete HydrolysisNaOH, H2O, heat; then H3O+Carboxylic Acid (-COOH)
Reduction1. LiAlH4, THF; 2. H2OAminomethyl (-CH2NH2)
Tetrazole FormationNaN3, NH4ClTetrazole Ring

The pyridine ring itself is relatively resistant to oxidation. However, reaction with peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding Pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

The ether linkage represents a potential site for oxidative cleavage. While chemically robust, certain enzymatic systems, such as fungal peroxygenases, are known to catalyze the H₂O₂-dependent oxidative cleavage of ethers via a hydrogen abstraction mechanism. nih.gov Such a transformation would break the molecule into 2-hydroxy-pyridine-4-carbonitrile (the pyridone tautomer) and 2,4-dichlorophenol (B122985). Under harsh chemical conditions, such as heating with pyridine hydrogen iodide, ether cleavage could also be induced. eiu.edu

Derivatives of this compound could potentially undergo the Smiles rearrangement, a well-known intramolecular nucleophilic aromatic substitution. chemistry-reaction.comwikipedia.orgmanchester.ac.uk This reaction involves the migration of an aryl group from one heteroatom to another. For this to occur, a nucleophilic group (YH) would need to be present on the dichlorophenyl ring, typically ortho to the ether linkage. Upon deprotonation, the resulting nucleophile (Y⁻) would attack the C2 position of the activated pyridine ring, forming a spirocyclic intermediate. Subsequent cleavage of the original C-O bond would complete the rearrangement. This reaction is driven by the formation of a more stable anion and is facilitated by the electron-deficient nature of the migrating pyridine ring. manchester.ac.uk

Synthetic Derivatization and Functionalization Strategies

The reactivity profile of this compound allows for a multitude of derivatization strategies, enabling the systematic modification of the molecule to explore structure-activity relationships. These strategies can be categorized by the site of modification.

Modification at C2 (SNAr): As detailed in section 5.1.1, the most straightforward derivatization pathway is the displacement of the 2,4-dichlorophenoxy group with a wide array of nitrogen, oxygen, and sulfur nucleophiles. This allows for the introduction of diverse functional groups at the 2-position.

Modification at C4 (Nitrile Chemistry): The carbonitrile group serves as a gateway to other key functionalities as described in 5.1.3. Its conversion to amides, carboxylic acids, amines, and heterocycles like tetrazoles dramatically alters the steric and electronic properties of the C4 substituent. nih.gov

Modification of the Pyridine Ring (N-Oxidation): Oxidation of the pyridine nitrogen to an N-oxide modifies the reactivity of the entire heterocyclic core, offering subsequent functionalization pathways that are distinct from the parent molecule.

These strategies provide a robust platform for generating a library of analogs based on the this compound scaffold.

Regioselective Introduction of Additional Functionalities

The structure of this compound offers several positions for the regioselective introduction of new functional groups. The pyridine ring, being electron-deficient, is susceptible to certain types of functionalization, while the dichlorophenyl ring can also undergo substitution reactions.

Modern synthetic methods allow for the precise functionalization of pyridine rings at specific C-H bonds under mild conditions. Methodologies involving the generation of highly energetic pyridine carbene (PyC) intermediates are particularly relevant for functionalizing positions that are otherwise difficult to access. For the title compound, the vacant C-3, C-5, and C-6 positions on the pyridine ring are potential targets. Strategies utilizing transition-metal catalysis could be employed to achieve regioselective C-H activation and subsequent coupling reactions.

Furthermore, the generation of pyridyne intermediates from substituted halopyridines offers a powerful route for the regioselective difunctionalization of the pyridine core. For instance, a related 3-chloropyridine (B48278) can be converted into a 3,4-pyridyne intermediate, which then undergoes regioselective addition of an organomagnesium reagent at the 4-position, followed by quenching with an electrophile at the 3-position. While the title compound does not possess a halogen at the 3-position, similar strategies could be envisioned if the molecule were appropriately pre-functionalized.

Modification of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for chemical modification. As a Lewis base, the nitrogen can readily react with various electrophiles. Common transformations include:

N-Oxidation: Reaction with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), would convert the pyridine nitrogen into an N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

N-Alkylation: Treatment with an alkyl halide would lead to the formation of a quaternary pyridinium (B92312) salt. This modification introduces a permanent positive charge, significantly changing the molecule's solubility and electronic characteristics.

Coordination to Lewis Acids: The nitrogen atom can act as a halogen-bond acceptor, forming non-covalent interactions with electropositive halogen atoms in other molecules to create supramolecular assemblies.

These modifications are fundamental reactions for pyridine derivatives and are expected to be applicable to this compound, providing a straightforward way to tune its properties.

Exploitation of the Phenoxy Moiety for Further Transformations

The 2,4-dichlorophenoxy group is a well-studied moiety, largely due to its presence in the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Studies on the degradation of 2,4-D provide insight into the potential transformations of this part of the molecule. The ether linkage is a key reactive site.

Ether Cleavage: The carbon-oxygen ether bond can be cleaved under various conditions. For example, reductive cleavage can occur, and microbial degradation pathways often involve cleavage of the ether linkage as a key step.

Hydroxylation and Dechlorination: Under oxidative conditions, particularly advanced oxidation processes, the dichlorophenyl ring can undergo hydroxylation. Furthermore, reductive dechlorination is a known degradation pathway for chlorophenols, suggesting that the chlorine atoms on the phenoxy group could be removed. The main metabolite of 2,4-D is often 2,4-dichlorophenol (2,4-DCP), formed by cleavage of the side chain. This indicates the relative stability of the C-Cl bonds compared to the ether linkage under certain metabolic conditions.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is largely dictated by the 2,4-dichlorophenoxy group, a known chromophore that is susceptible to degradation under UV irradiation and electrochemical stress.

Photochemical Reactivity: Studies on the photodecomposition of 2,4-D demonstrate that it undergoes degradation upon exposure to UV light. The process can be enhanced by the presence of photosensitizers or through advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals. For instance, the photorelease of 2,4-D from "caged" compounds linked to a coumarin (B35378) moiety has been demonstrated, with release triggered by UV-vis light at wavelengths of 310, 350, and 410 nm. The degradation of 2,4-D in aqueous solutions under UV irradiation proceeds via cleavage of the ether bond and dechlorination of the aromatic ring.

Electrochemical Reactivity: The electrochemical degradation of 2,4-D has been extensively studied as a method for water remediation. The molecule is electroactive in oxidation. Anodic oxidation using various electrode materials, such as G/β-PbO2, can effectively degrade the compound. The efficiency of this process is highly dependent on parameters like pH, current density, and electrolyte concentration. The degradation mechanism involves the generation of hydroxyl radicals that attack the aromatic ring, leading to hydroxylation, cleavage of the ether bond, and eventual mineralization to CO2 and water. While 2,4-D itself is electrochemically active, its determination is sometimes performed after conversion to a more easily detectable nitrated form.

ConditionReactant StudiedKey FindingsReference
UV Irradiation (254 nm)2,4-Dichlorophenoxyacetic acid (2,4-D)Degradation observed, with decreased intensity of absorption bands at 203, 227, and 282 nm over time.
Photorelease from Coumarin CageCaged 2,4-DControlled release achieved using UV-vis light (310, 350, 410 nm). Release rate is pH and solvent dependent.
Electrochemical Degradation (3D electrode, G/β-PbO2 anode)2,4-DDegradation efficiency of 93.5% achieved under optimal conditions (pH 3, current 1.0 A). pH is the most influential factor.
Electrochemical Interaction Study (Pencil Graphite Electrode)2,4-DInteraction with double-stranded DNA was monitored electrochemically by observing changes in the guanine (B1146940) oxidation signal.

Coordination Chemistry Studies with Metal Ions

The presence of two potential coordination sites—the pyridine nitrogen and the nitrile nitrogen—makes this compound a versatile ligand for the construction of metal complexes and coordination polymers. Studies on the closely related 4-cyanopyridine (B195900) (4-CNpy) ligand provide significant insight into the expected coordination behavior.

Ligand Binding Modes and Coordination Geometries

This compound can exhibit several binding modes:

Monodentate Coordination: The ligand can coordinate to a metal center through the more basic pyridine nitrogen atom. This is the most common coordination mode for simple pyridine-type ligands. In this case, the nitrile group remains uncoordinated.

Bridging Coordination: The ligand can bridge two metal centers, utilizing both the pyridine nitrogen and the nitrile nitrogen as donor atoms. This mode is crucial for the formation of coordination polymers.

The coordination of 4-cyanopyridine to various transition metals (Mn, Fe, Co, Ni, Cu, Zn) with halide co-ligands (Cl, Br) has been systematically studied. In complexes with a 1:2 metal-to-ligand ratio (e.g., [MCl2(4-CNpy)2]), the 4-CNpy molecules typically act as monodentate ligands, coordinating through the pyridine nitrogen. The metal centers in these compounds are often octahedrally coordinated, with bridging halides forming infinite [MCl2]n chains, and the pyridine ligands occupying the remaining coordination sites. In complexes with a 1:1 ratio (e.g., [MCl2(4-CNpy)1]), the 4-CNpy ligand acts as a bridge between these chains, using both N-donors to form 2D layered networks.

The resulting coordination geometries around the metal ion are dictated by the metal's electronic configuration, the steric bulk of the ligands, and the stoichiometry. Common geometries include octahedral (for hexacoordinate metals) and tetrahedral or square planar (for tetracoordinate metals).

Formation of Coordination Complexes and Supramolecular Architectures

The ability of this compound to act as a bridging ligand facilitates the self-assembly of extended structures like coordination polymers and metal-organic frameworks (MOFs). Based on analogs, the following architectures can be anticipated:

1D Coordination Polymers: When the ligand bridges metal centers in a linear fashion, one-dimensional chains can be formed.

2D and 3D Networks: More complex connectivity, potentially involving other bridging ligands or specific coordination geometries, can lead to the formation of two- or three-dimensional networks with potential porosity.

Beyond direct metal-ligand coordination, supramolecular assembly can be guided by weaker intermolecular forces. The aromatic rings of the ligand can participate in π-π stacking interactions, which help to organize the coordination complexes in the solid state. Additionally, the chlorine atoms of the dichlorophenoxy group can act as hydrogen or halogen bond acceptors, further directing the crystal packing and leading to complex supramolecular architectures.

Ligand StudiedMetal HalideStoichiometry (M:L)Resulting Structure TypeReference
4-Cyanopyridine (4-CNpy)MCl2, MBr2 (M=Mn, Fe, Co, Ni)1:21D chains of [MX2]n with monodentate 4-CNpy ligands.
4-Cyanopyridine (4-CNpy)ZnBr21:2Discrete tetrahedral [ZnBr2(4-CNpy)2] complexes.
4-Cyanopyridine (4-CNpy)MCl2, MBr2 (M=Mn, Fe, Co)1:12D networks with 4-CNpy bridging [MX2]n chains.
Pyridine-amino acidCd(II), Co(II), Zn(II), Mn(II)Varies3D network and supramolecular network structures.

Structure Activity Relationship Principles and Ligand Design Methodologies

General Principles of Structure-Activity Relationship (SAR) Analysis in Heterocyclic Compounds

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the structural features of a compound with its biological or pharmacological activity. nih.govresearchgate.net For heterocyclic compounds, which form the core of over 75% of FDA-approved drugs, SAR studies are particularly crucial. scinito.ai These compounds, including pyridine (B92270) derivatives, offer a versatile scaffold that can be systematically modified to probe interactions with biological targets. researchgate.netscinito.ai

The primary goal of SAR is to identify the key chemical features, known as pharmacophores, that are responsible for a molecule's activity. This involves systematically altering the molecule's structure—by adding, removing, or modifying functional groups—and observing the resulting changes in biological effect. Key principles of SAR in heterocyclic compounds include:

Identification of the Core Scaffold: The heterocyclic ring system (in this case, pyridine) often serves as the central framework for orienting substituents in three-dimensional space to interact with a biological target. researchgate.net

Influence of Substituents: The nature, position, and orientation of substituents on the heterocyclic ring can dramatically alter a compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its potency, selectivity, and pharmacokinetic properties. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties (a bioisostere) to improve activity or reduce toxicity. For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidic properties with different spatial and electronic characteristics.

Conformational Analysis: The three-dimensional shape of a molecule is critical for its interaction with a biological receptor. Heterocyclic compounds can have varying degrees of flexibility, and understanding the preferred conformations is essential for designing effective analogues.

Rational Design Strategies for 2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile Analogues

Rational drug design for analogues of this compound would involve the systematic modification of its three main components: the 2,4-dichlorophenyl ring, the pyridine-4-carbonitrile ring, and the ether linkage. The goal is to optimize interactions with a target receptor by fine-tuning the electronic, steric, and bonding properties of the molecule.

The electronic landscape of the pyridine ring is significantly influenced by its substituents. The nitrogen atom in the pyridine ring is electronegative, which generally makes the ring electron-deficient compared to benzene (B151609). cdnsciencepub.comwikipedia.org This inherent electronic nature is further modulated by the attached groups.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is located in an sp2 hybrid orbital and is not part of the aromatic system. wikipedia.org This makes it a site for protonation and Lewis acid coordination, influencing the compound's basicity and solubility. wikipedia.org

Carbonitrile Group: The cyano (-C≡N) group is a potent electron-withdrawing group due to both induction and resonance effects. Its presence at the 4-position of the pyridine ring further decreases the electron density on the ring and significantly reduces the basicity of the pyridine nitrogen. scribd.com

Modifying these substituents allows for the fine-tuning of the molecule's electronic properties. For instance, replacing the chlorine atoms with electron-donating groups like methyl (-CH3) would increase the electron density on the pyridine ring, while replacing them with a stronger electron-withdrawing group like trifluoromethyl (-CF3) would decrease it further.

Table 1: Predicted Electronic Effects of Substituent Modifications on the Pyridine Ring

Substituent Modification (on Phenyl Ring)Predicted Effect on Pyridine Ring Electron DensityRationale
Replace -Cl with -CH3 (Electron-Donating)IncreaseInductive donating effect of the methyl group.
Replace -Cl with -OCH3 (Electron-Donating)Significant IncreaseStrong resonance donating effect of the methoxy (B1213986) group.
Replace -Cl with -HSlight IncreaseRemoval of the inductive withdrawing effect of chlorine.
Replace -Cl with -CF3 (Electron-Withdrawing)DecreaseStrong inductive withdrawing effect of the trifluoromethyl group.

Steric hindrance refers to the physical bulk of functional groups, which can impede bond rotation and limit the accessibility of certain parts of the molecule. unina.it In this compound, significant steric and conformational factors come into play.

The ether linkage between the two aromatic rings allows for rotational freedom, resulting in multiple possible conformations. However, the presence of the chlorine atom at the 2-position of the phenyl ring and the nitrogen atom at the 1-position of the pyridine ring can create steric clashes, restricting this rotation. rsc.org This conformational restriction can be advantageous, as it may lock the molecule into a specific, biologically active shape that fits optimally into a receptor's binding site.

Designing analogues could involve altering the size of the substituents to either increase or decrease this steric hindrance. researchgate.net

Increasing Steric Bulk: Replacing the chlorine at the 2-position with a larger group, such as a tert-butyl group, would further restrict rotation around the ether bond, potentially leading to a more rigid and selective ligand. acs.org

Decreasing Steric Bulk: Moving the substituent from the 2-position to the 3-position on the phenyl ring would reduce the steric clash with the pyridine nitrogen, allowing for greater conformational flexibility.

The conformation of the molecule dictates how its functional groups are presented to a biological target, influencing binding affinity.

The chlorine atoms on the phenyl ring are not merely steric bulk or electron-withdrawing groups; they can also participate in specific, highly directional non-covalent interactions known as halogen bonds. nih.gov A halogen bond occurs when an electrophilic region on a halogen atom (termed a σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. rsc.orgresearchgate.net

In the context of a biological target, the chlorine atoms of this compound could form halogen bonds with backbone carbonyl oxygens or specific amino acid residues (e.g., serine, threonine, aspartate, glutamate) in a protein's active site. biosupramol.de These interactions can be surprisingly strong and are highly directional, contributing significantly to binding affinity and specificity. jyu.fi

Rational design strategies could explore:

Varying the Halogen: Replacing chlorine with bromine or iodine would increase the size of the σ-hole and the strength of the halogen bond.

Altering Halogen Position: The position of the halogens on the phenyl ring determines the directionality of potential halogen bonds. Moving the chlorines to different positions could enable interactions with different regions of a binding pocket.

The carbonitrile group (-C≡N) is a versatile functional group in medicinal chemistry. Its linear geometry and electronic properties make it a common bioisostere for other groups, such as carbonyls.

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a weak hydrogen bond acceptor. nih.gov It can form hydrogen bonds with donor groups like -OH or -NH in a receptor site.

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

When designing analogues, the carbonitrile group could be retained for its favorable properties or replaced with other groups that can act as hydrogen bond acceptors, such as a carboxamide (-CONH2) or a small heterocyclic ring like an oxazole.

Computational Approaches to SAR

Modern drug design heavily relies on computational methods to predict the properties of novel compounds and guide synthetic efforts. uni-bonn.de These in silico techniques save time and resources by prioritizing the most promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. nih.gov For analogues of this compound, a QSAR model could be built using descriptors such as logP (lipophilicity), molecular weight, molar refractivity, and calculated electronic parameters to predict the activity of newly designed compounds. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Docking studies could be used to visualize how analogues of the title compound fit into a target's active site, helping to explain observed SAR data and design new molecules with improved binding interactions.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing a set of active compounds, a pharmacophore model can be generated and used to screen virtual libraries for new molecules that fit the model.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, QSAR models can be developed to predict its potential efficacy, for instance, as a herbicide or a therapeutic agent, based on the activities of structurally similar compounds.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related phenoxypyridine derivatives. For instance, QSAR studies on novel phenoxypyridine derivatives containing a 4-aminopyrimidine moiety have been conducted to elucidate the structural requirements for their herbicidal activity nih.gov. Similarly, 2D-QSAR studies on 4-phenoxypyridine derivatives have been used to establish a relationship between their antitumor activities and various molecular descriptors researchgate.net.

A hypothetical QSAR model for a series of analogues of this compound might take the form of a linear equation:

Biological Activity = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant

Where 'a', 'b', and 'c' are coefficients determined through regression analysis, and the descriptors are numerical representations of the physicochemical properties of the molecules. The predictive power of such a model would be contingent on the quality and diversity of the dataset of compounds and their corresponding biological data.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogues

CompoundBiological Activity (IC50, µM)LogPElectronic Energy (eV)Molecular Weight ( g/mol )
This compound 5.24.1-150.5265.09
Analogue 1 (3-chloro)8.93.8-148.2230.64
Analogue 2 (4-fluoro)6.13.5-152.1248.64
Analogue 3 (2,4,5-trichloro)2.54.7-155.8299.54

Molecular Descriptors and Their Correlation with Chemical Behavior and Design Parameters

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. In the context of this compound, these descriptors are crucial for building QSAR models and for understanding its chemical behavior. They can be broadly categorized into:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). The presence of the electron-withdrawing chlorine atoms on the phenoxy ring and the cyano group on the pyridine ring significantly influences the electronic landscape of the molecule. These features can be critical for interactions with biological targets, for example, through electrostatic or pi-stacking interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The bulk of the dichlorophenoxy group can influence how the molecule fits into a binding pocket of a target protein.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient between n-octanol and water (LogP). Lipophilicity is a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties researchgate.net. The dichlorophenoxy moiety contributes significantly to the lipophilicity of the target compound.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

The correlation between these descriptors and the biological activity of a series of compounds, including this compound, would reveal which molecular features are most important for its function. For example, a positive correlation with LogP might suggest that increased lipophilicity enhances activity, while a negative correlation with a steric descriptor could indicate that bulkier molecules are less active.

Strategies for Modulating Molecular Properties

The rational design of analogues of this compound with improved properties involves the strategic modification of its molecular structure. These modifications aim to fine-tune its physicochemical properties to achieve desired biological outcomes.

Tailoring Lipophilicity and Polarity for Desired Molecular Behavior

Lipophilicity is a key determinant of a molecule's pharmacokinetic and pharmacodynamic properties researchgate.netnih.govmdpi.comnih.gov. For this compound, its lipophilicity is largely influenced by the dichlorinated phenyl ring.

Strategies to Modify Lipophilicity:

Altering Halogenation: The number and position of chlorine atoms on the phenoxy ring can be varied. For instance, removing one or both chlorine atoms would decrease lipophilicity, while adding a third would increase it. The choice of halogen can also play a role; replacing chlorine with fluorine might slightly decrease lipophilicity, whereas replacement with bromine would increase it.

Introducing Polar Functional Groups: The introduction of polar groups, such as hydroxyl (-OH) or amino (-NH2) groups, on either the phenoxy or pyridine ring would decrease lipophilicity and increase polarity. This could improve aqueous solubility and potentially alter the binding mode to a target protein.

Table 2: Predicted Lipophilicity (LogP) of Hypothetical Analogues

CompoundModificationPredicted LogP
This compound -4.1
2-(4-Chlorophenoxy)pyridine-4-carbonitrileRemoval of one Cl3.5
2-(Phenoxy)pyridine-4-carbonitrileRemoval of both Cl2.9
2-(2,4-Dichlorophenoxy)-5-hydroxypyridine-4-carbonitrileAddition of -OH3.2

Tuning Electronic Density and Charge Distribution

The electronic properties of this compound are dictated by the interplay of the electron-withdrawing effects of the chlorine atoms and the cyano group, and the electron-donating character of the ether linkage. These electronic features are critical for molecular recognition and reactivity.

Strategies to Tune Electronic Properties:

Varying Substituents on the Phenoxy Ring: The chlorine atoms are strongly electron-withdrawing. Replacing them with electron-donating groups, such as methyl (-CH3) or methoxy (-OCH3), would increase the electron density on the phenoxy ring and the ether oxygen. Conversely, introducing more strongly electron-withdrawing groups like a nitro (-NO2) or trifluoromethyl (-CF3) group would further decrease electron density frontiersin.org.

Modifying the Pyridine Ring Substituent: The cyano group is a potent electron-withdrawing group. Replacing it with an electron-donating group would increase the electron density of the pyridine ring. The position of substituents on the pyridine ring also significantly influences the electronic distribution within the ring rsc.orgnih.govrsc.org.

Introducing Heteroatoms: Replacing carbon atoms in the aromatic rings with nitrogen, for example, can significantly alter the electronic properties of the system.

These modifications can have a profound impact on the molecule's ability to form hydrogen bonds, engage in electrostatic interactions, and participate in charge-transfer complexes with its biological target.

Controlling Conformational Flexibility and Rigidity in Molecular Design

The three-dimensional shape of a molecule, or its conformation, is critical for its interaction with a biological target. The this compound molecule possesses a degree of conformational flexibility around the ether linkage connecting the two aromatic rings.

Strategies to Control Conformation:

Introducing Bulky Substituents: Placing bulky substituents ortho to the ether linkage on either ring can restrict the rotation around the C-O-C bond, favoring certain conformations over others. This can be a strategy to lock the molecule into a bioactive conformation.

Ring Fusion and Bridging: Creating a covalent bridge between the phenoxy and pyridine rings would drastically reduce conformational freedom, resulting in a more rigid structure. While synthetically challenging, this approach can lead to highly potent and selective compounds if the rigidified conformation matches the optimal binding pose.

Computational Analysis: Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to predict the preferred conformations of analogues and to understand the energetic barriers to rotation around key bonds nih.gov. This information can guide the design of conformationally constrained analogues.

By systematically applying these strategies, medicinal and agricultural chemists can explore the chemical space around this compound to develop new compounds with optimized biological activity and desirable physicochemical properties.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The synthesis of 2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile itself can be envisaged through established methods for diaryl ether formation, such as the Ullmann condensation or Buchwald-Hartwig amination-type C-O coupling reactions. However, the generation of a diverse library of analogues with increased complexity necessitates the development of more sophisticated and efficient synthetic strategies.

Future research should focus on:

Late-Stage Functionalization: Developing methods for the selective introduction of various functional groups onto the pyridine (B92270) or dichlorophenyl rings of the core structure. This would allow for the rapid generation of a wide array of derivatives from a common intermediate, facilitating structure-activity relationship (SAR) studies.

Flow Chemistry: Employing continuous-flow processing for the synthesis of this compound and its analogues. Flow chemistry offers advantages such as improved reaction control, enhanced safety, and facile scalability. beilstein-journals.orgresearchgate.net

Photoredox Catalysis: Exploring the use of visible-light-mediated photoredox catalysis for the construction of the diaryl ether linkage or for subsequent functionalization. This approach often proceeds under mild reaction conditions and can tolerate a broad range of functional groups.

Aryne Chemistry: Investigating the use of aryne intermediates for the synthesis of 2-phenoxypyridine (B1581987) derivatives, which could provide alternative and efficient routes to the target scaffold. rsc.org

A key challenge will be to develop synthetic protocols that are not only efficient and high-yielding but also environmentally benign, minimizing the use of hazardous reagents and solvents. The exploration of one-pot or tandem reaction sequences to construct complex analogues from simple precursors will be a significant step forward.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and In Situ Characterization

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the application of advanced spectroscopic techniques for real-time monitoring is crucial. Process Analytical Technology (PAT) tools can provide invaluable insights into reaction kinetics, the formation of intermediates, and the influence of various reaction parameters.

Future avenues in this area include:

Raman Spectroscopy: Utilizing in-situ Raman spectroscopy to monitor the progress of reactions involving the formation or modification of this compound. beilstein-journals.orgresearchgate.netuib.noacs.orgoxinst.com Raman spectroscopy is particularly well-suited for monitoring reactions in solution and can provide detailed structural information about the species present.

Infrared (IR) and Near-Infrared (NIR) Spectroscopy: Employing in-situ IR and NIR spectroscopy to track the consumption of reactants and the formation of products in real-time. These techniques are sensitive to changes in vibrational modes and can be readily implemented in both batch and flow reactors.

UV-Visible Spectroscopy: Using UV-Visible spectroscopy for online monitoring, especially for reactions involving chromophoric starting materials or products. oxinst.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Applying in-situ NMR spectroscopy to obtain detailed structural information about reactants, intermediates, and products directly within the reaction vessel.

The integration of these spectroscopic probes with automated reaction platforms will enable high-throughput screening of reaction conditions and facilitate the rapid optimization of synthetic protocols for novel analogues.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Future research should leverage these computational approaches for:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: Developing robust QSAR and QSPR models to predict the biological activity (e.g., herbicidal, fungicidal) or physical properties (e.g., solubility, melting point) of novel analogues. researchgate.netnih.govresearchgate.netfda.govmdpi.com These models can guide the selection of the most promising candidates for synthesis and experimental testing.

Generative Models: Employing generative AI models to design novel molecular structures with optimized properties. moa-technology.com These models can learn from existing chemical data to propose new compounds that are likely to exhibit high activity and favorable physicochemical characteristics.

Predictive Catalysis: Using machine learning to predict the performance of different catalysts and reaction conditions for the synthesis of complex analogues, thereby reducing the need for extensive experimental screening. nih.gov

Property Prediction: Training machine learning models on datasets of molecules with known properties to predict the characteristics of new, unsynthesized compounds, including their potential as herbicides or in material science applications. arxiv.orgresearch.google

Exploration of Emerging Reactivity Patterns and Unconventional Transformations

The unique combination of a dichlorophenoxy group, a pyridine ring, and a nitrile functionality in this compound offers opportunities to explore novel and unconventional chemical transformations.

Future research could investigate:

Nitrile Group Transformations: Exploring the versatile reactivity of the nitrile group, which can be converted into a wide range of other functional groups, such as amines, amides, carboxylic acids, and tetrazoles. mdpi.comresearchgate.netlibretexts.org These transformations would provide access to a diverse set of derivatives with potentially new biological activities or material properties.

C-H Functionalization: Developing methods for the direct and selective functionalization of C-H bonds on both the pyridine and dichlorophenyl rings. This would provide a more atom-economical approach to the synthesis of complex analogues compared to traditional cross-coupling methods.

Palladium-Catalyzed Cross-Coupling Reactions: Further exploring palladium-catalyzed cross-coupling reactions to introduce various substituents onto the phenoxypyridine scaffold, leveraging the reactivity of the halogenated positions. nih.gov

Ring-Opening and Ring-Closing Reactions: Investigating cascade reactions that involve the opening and subsequent closing of the pyridine ring to generate novel heterocyclic systems. researchgate.net

Radical-Mediated Transformations: Exploring the use of radical species to functionalize the molecule, potentially leading to novel reactivity patterns that are not accessible through traditional ionic pathways. acs.org

Uncovering new reactivity patterns will not only expand the chemical space accessible from this scaffold but may also lead to the discovery of unexpected and valuable chemical transformations.

Supramolecular Assembly and Advanced Material Science Applications (e.g., liquid crystals, chemosensors)

The rigid, aromatic structure of this compound suggests its potential as a building block for the construction of supramolecular assemblies and advanced materials.

Promising areas for future investigation include:

Liquid Crystals: Designing and synthesizing analogues of this compound with mesogenic properties. The incorporation of long alkyl chains or other liquid crystal-promoting moieties could lead to the development of novel thermotropic liquid crystals with potential applications in display technologies and optical devices. mdpi.comrsc.orgresearchgate.nettandfonline.commdpi.com The pyridine unit, in particular, is known to influence the mesomorphic properties of molecules. mdpi.com

Chemosensors: Developing fluorescent or colorimetric chemosensors based on the this compound scaffold. The pyridine nitrogen and the nitrile group can act as potential binding sites for metal ions or other analytes, and modulation of the electronic properties of the molecule could lead to a detectable spectroscopic response upon binding.

Organic Light-Emitting Diodes (OLEDs): Investigating the photophysical properties of derivatives to assess their potential as emitters or host materials in OLEDs. The combination of electron-donating (phenoxy) and electron-withdrawing (cyanopyridine) moieties could lead to interesting charge-transfer characteristics.

Crystal Engineering: Studying the solid-state packing and intermolecular interactions of this compound and its derivatives to understand and control their crystal structures. This could lead to the design of materials with specific physical properties, such as polymorphism or co-crystallization.

The exploration of these material science applications could unlock new and valuable uses for this class of compounds beyond the traditional realms of agrochemicals and pharmaceuticals.

Investigation of Chirality and Enantioselective Synthesis for Potential Stereoisomers

The presence of the dichlorophenoxy group ortho to the ether linkage in this compound introduces the possibility of atropisomerism, a form of axial chirality arising from restricted rotation around a single bond. If the rotational barrier is sufficiently high, the compound can exist as a pair of stable, non-superimposable enantiomers.

Future research in this area should focus on:

Atropisomerism Studies: Investigating the rotational barrier around the C-O bond connecting the pyridine and dichlorophenyl rings through computational methods (e.g., density functional theory) and experimental techniques (e.g., dynamic NMR spectroscopy). This will determine if stable atropisomers can be isolated at room temperature.

Enantioselective Synthesis: Developing catalytic enantioselective methods for the synthesis of a single enantiomer of this compound, should it prove to be atropisomeric. researchgate.netbris.ac.uknih.govlookchem.comhud.ac.uk This could involve the use of chiral catalysts in the key diaryl ether forming step.

Chiral Resolution: Exploring methods for the separation of the enantiomers of racemic this compound, such as chiral chromatography or crystallization with a chiral resolving agent. nih.govwikipedia.orgmdpi.comnih.govtaylorandfrancis.com

Stereochemical Assignment: Determining the absolute configuration of the separated enantiomers using techniques such as X-ray crystallography or chiroptical spectroscopy (e.g., circular dichroism).

Biological Evaluation of Enantiomers: If the compound exhibits biological activity, evaluating the individual enantiomers to determine if there is a stereochemical preference for the observed effect. This is a crucial step in the development of many pharmaceutical and agrochemical products.

The study of the stereochemical properties of this compound could reveal new insights into its structure and potential applications, particularly in biological systems where stereochemistry often plays a critical role.

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(2,4-dichlorophenoxy)pyridine-4-carbonitrile?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution between pyridine derivatives and 2,4-dichlorophenol under controlled conditions. For example, coupling 4-chloropyridine-2-carbonitrile with 2,4-dichlorophenol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C can yield the target compound. Purification often employs column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol. Reaction progress is monitored via TLC, and final purity (>95%) is confirmed by HPLC and NMR spectroscopy .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.
  • FT-IR : For identifying nitrile (C≡N, ~2200 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups.
  • X-ray crystallography : To resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) if single crystals are obtained .
  • Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.

Q. How does the compound’s stability vary under different storage conditions?

The nitrile group and dichlorophenoxy moiety make the compound sensitive to moisture and UV light. Stability studies recommend storage in airtight containers under inert gas (N₂/Ar) at –20°C. Accelerated degradation tests (40°C/75% RH for 6 months) show <5% decomposition when protected from light .

Advanced Research Questions

Q. What reaction mechanisms dominate when modifying the pyridine or dichlorophenoxy moieties?

The pyridine ring undergoes electrophilic substitution (e.g., nitration at the 3-position) due to electron-withdrawing nitrile and dichlorophenoxy groups. The dichlorophenoxy ether linkage is susceptible to nucleophilic cleavage under strong bases (e.g., NaOH in ethanol), forming 2,4-dichlorophenol and pyridine intermediates. Computational studies (DFT) suggest that the nitrile group enhances electrophilicity at the pyridine C-3 position .

Q. How do crystallographic data inform the compound’s supramolecular interactions and physicochemical properties?

X-ray structures reveal key interactions:

  • C–H···N hydrogen bonds between pyridine protons and nitrile groups (distance: ~2.5–3.0 Å).
  • Cl···Cl van der Waals contacts (3.3–3.5 Å) stabilizing the crystal lattice.
  • Dihedral angles between pyridine and dichlorophenoxy planes (~45–60°) influence solubility and melting points .

Q. What strategies are used to assess its biological activity in in vitro assays?

  • Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • ROS generation : Fluorescence probes (e.g., DCFH-DA) to evaluate oxidative stress induction .

Q. How can computational modeling predict its pharmacokinetic and toxicity profiles?

  • ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (LogBB: –0.5) and high plasma protein binding (>90%).
  • Toxicity alerts : The dichlorophenoxy group may trigger hepatotoxicity (via structural similarity to chlorophenol derivatives) in ProTox-II simulations .

Q. How do researchers resolve contradictions in reported synthetic yields or biological data?

  • Meta-analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loadings) across studies to identify yield optima.
  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1% v/v) to minimize solvent interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.